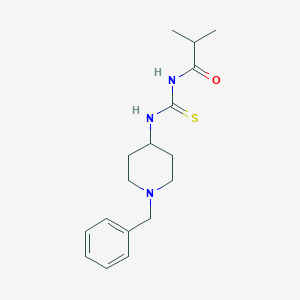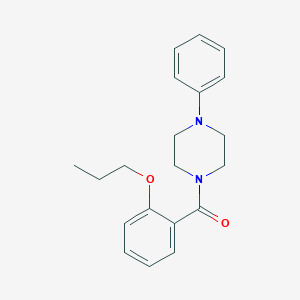![molecular formula C17H17N3O2S B269160 N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide, commonly known as ACP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ACP belongs to the class of compounds known as thioamides, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
ACP has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ACP has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and bacterial infections. ACP has also been used as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
Mecanismo De Acción
The mechanism of action of ACP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. ACP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. ACP has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
ACP has been shown to exhibit a wide range of biochemical and physiological effects. ACP has been shown to reduce inflammation and pain in animal models of arthritis. ACP has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. ACP has also been shown to exhibit antimicrobial activity against a variety of bacterial species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACP has several advantages for use in lab experiments. ACP is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. ACP is also stable under a variety of experimental conditions, making it a valuable tool for studying biological processes. However, one limitation of ACP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on ACP. One area of research could focus on the development of ACP analogs with improved biological activity and selectivity. Another area of research could focus on the use of ACP as a tool for studying protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of ACP and its potential applications in the treatment of various diseases.
Métodos De Síntesis
ACP can be synthesized through a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-acetylaminoaniline to form the desired product, ACP. The synthesis of ACP has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Propiedades
Nombre del producto |
N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide |
|---|---|
Fórmula molecular |
C17H17N3O2S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[(3-acetamidophenyl)carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-3-6-13(9-11)16(22)20-17(23)19-15-8-4-7-14(10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23) |
Clave InChI |
NRDGMUSNMFIQSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B269082.png)

![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B269092.png)
![N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269093.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269094.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B269103.png)

![N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B269107.png)
![2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B269108.png)
![3-phenyl-N-{3-[(propanoylcarbamothioyl)amino]phenyl}propanamide](/img/structure/B269109.png)
![N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269110.png)
![2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269111.png)
![3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269114.png)
![N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269116.png)